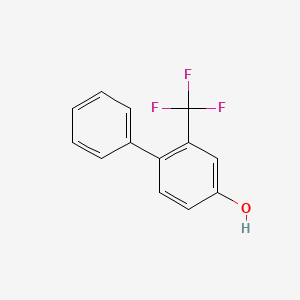
(1RS)-propanol, 1-cyano-(2S)-(tert.butyloxycarbonyl)amino-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1RS)-propanol, 1-cyano-(2S)-(tert.butyloxycarbonyl)amino- is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound features a cyano group and a tert-butyloxycarbonyl (Boc) protected amino group, making it a valuable intermediate in the synthesis of various organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1RS)-propanol, 1-cyano-(2S)-(tert.butyloxycarbonyl)amino- typically involves the cyanoacetylation of amines. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For example, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by overnight stirring at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods but optimized for efficiency and yield. Techniques such as microwave irradiation and the use of solid supports like aluminum oxide can enhance reaction rates and product yields .
Analyse Des Réactions Chimiques
Types of Reactions
(1RS)-propanol, 1-cyano-(2S)-(tert.butyloxycarbonyl)amino- can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids.
Reduction: The cyano group can be reduced to primary amines.
Substitution: The Boc-protected amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the cyano group can yield carboxylic acids, while reduction can produce primary amines .
Applications De Recherche Scientifique
(1RS)-propanol, 1-cyano-(2S)-(tert.butyloxycarbonyl)amino- has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules and pharmaceuticals.
Medicine: It is a precursor in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of polymers, dyes, and other functional materials.
Mécanisme D'action
The mechanism by which (1RS)-propanol, 1-cyano-(2S)-(tert.butyloxycarbonyl)amino- exerts its effects involves its functional groups. The cyano group can participate in various chemical reactions, while the Boc-protected amino group can be deprotected under acidic conditions to reveal a free amine, which can then engage in further reactions . The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R,2S,5S)-N-{(1S)-1-Cyano-2-[(3S)-2-oxo-3-pyrrolidinyl]ethyl}-6,6-dimethyl-3-[3-methyl-N-(trifluoroacetyl)-L-valyl]-3-azabicyclo[3.1.0]hexane-2-carboxamide
- 5-Amino-pyrazoles
Uniqueness
(1RS)-propanol, 1-cyano-(2S)-(tert.butyloxycarbonyl)amino- is unique due to its combination of a cyano group and a Boc-protected amino group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C9H16N2O3 |
|---|---|
Poids moléculaire |
200.23 g/mol |
Nom IUPAC |
tert-butyl N-(1-cyano-1-hydroxypropan-2-yl)carbamate |
InChI |
InChI=1S/C9H16N2O3/c1-6(7(12)5-10)11-8(13)14-9(2,3)4/h6-7,12H,1-4H3,(H,11,13) |
Clé InChI |
UQQLQRJZABVGGR-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C#N)O)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-bromophenyl)-1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine](/img/structure/B13992642.png)
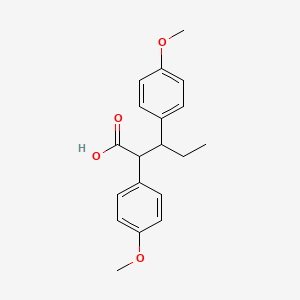
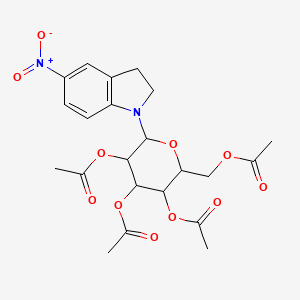
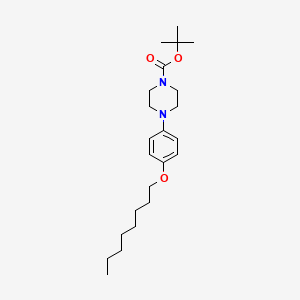
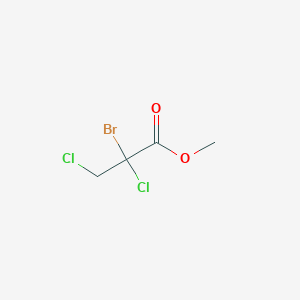

![2-Ethoxy-N-[6-[(1-methyl-4-piperidinyl)carbonyl]-2-pyridinyl]benzamide](/img/structure/B13992691.png)

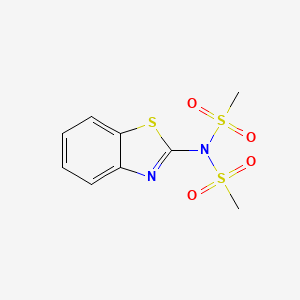

![4-hydroxy-N-[3-(morpholin-4-yl)propyl]quinazoline-2-carboxamide](/img/structure/B13992730.png)
![N,N-dimethyl-1-[2-(9-methylthioxanthen-9-yl)cyclopropyl]methanamine](/img/structure/B13992733.png)
